molecular formula C4H10ClO3P B3056990 4-Chlorobutylphosphonic acid CAS No. 7582-38-9

4-Chlorobutylphosphonic acid

Cat. No. B3056990
CAS RN: 7582-38-9
M. Wt: 172.55 g/mol
InChI Key: GXPJVKBALJCJKI-UHFFFAOYSA-N
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Description

4-Chlorobutylphosphonic acid is a chemical compound with the molecular formula C4H10ClO3P . It has an average mass of 172.547 Da and a monoisotopic mass of 172.005615 Da .


Molecular Structure Analysis

The molecular structure of 4-Chlorobutylphosphonic acid consists of 4 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 phosphorus atom .

Scientific Research Applications

Synthesis of Pyrimidinylalkylphosphonic Acids

4-Chlorobutylphosphonic acid is used in the synthesis of pyrimidinylalkylphosphonic acids . For example, the reaction of 6-methyluracil with dibutyl 4-chlorobutylphosphonate leads to the formation of 1,3-bis-[4′-dibutylphosphono)butyl]-6-methyluracil .

Production of 2-Amino-4-Hydroxy-6-Methylpyrimidine Derivatives

The reaction of 2-amino-4-hydroxy-6-methylpyrimidine with dibutyl 4-chlorobutylphosphonate leads to the formation of a mixture of 2-amino-4-[4′-(dibutylphosphono)butyl]oxy-6-methylpyrimidine and the dibutyl ester of 4′-(2-amino-4-oxo-6-methyl-3,4-dihydro-3-pyrimidinyl)-butylphosphonic acid .

Preparation of Phosphonic Acids

4-Chlorobutylphosphonic acid is used in the preparation of phosphonic acids, which are employed for many applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties .

Bioactive Properties

Phosphonic acids, prepared using 4-Chlorobutylphosphonic acid, are used for their bioactive properties . They can be used as drugs or pro-drugs .

Bone Targeting

Phosphonic acids, synthesized using 4-Chlorobutylphosphonic acid, are used for bone targeting . This is due to their ability to bind strongly to hydroxyapatite, the main mineral component of bones .

Design of Supramolecular or Hybrid Materials

Phosphonic acids, prepared using 4-Chlorobutylphosphonic acid, are used in the design of supramolecular or hybrid materials . These materials have a wide range of applications in various fields including chemistry, biology, and physics .

properties

IUPAC Name

4-chlorobutylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPJVKBALJCJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627643
Record name (4-Chlorobutyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobutylphosphonic acid

CAS RN

7582-38-9
Record name (4-Chlorobutyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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